molecular formula C11H16O3 B8745304 (2-(2-Methoxyethoxy)ethoxy)benzene CAS No. 80392-30-9

(2-(2-Methoxyethoxy)ethoxy)benzene

Cat. No. B8745304
CAS RN: 80392-30-9
M. Wt: 196.24 g/mol
InChI Key: UEISEUSZLOAHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(2-Methoxyethoxy)ethoxy)benzene is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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properties

CAS RN

80392-30-9

Product Name

(2-(2-Methoxyethoxy)ethoxy)benzene

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethoxybenzene

InChI

InChI=1S/C11H16O3/c1-12-7-8-13-9-10-14-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

UEISEUSZLOAHHL-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenol (15.0 g, 0.159 mol), potassium carbonate (26.4 g, 0.191 mol, 1.2 eq) and tetramethylethylenediamine (0.92 g, 7.95 mmol, 0.05 eq) were dissolved in DMSO (100 mL) and stirred at r.t. for 30 minutes. Then 1-bromo-2-(2-methoxyethoxy)ethane (30.56 g, 0.166 mol, 1.04 eq) was added, the solution heated to 90° C. for 18 h and cooled to r.t. The reaction mixture was diluted with ethyl acetate (600 mL), washed with 1M potassium hydroxide (3×300 mL), dried (Na2SO4) and concentrated in vacuo to afford the title compound (16.50 g, 52%) as an orange oil. 1H NMR (500 MHz, (CD3)2CO) δ: 7.27 (dt, J=8.5 Hz, 1 Hz, 2H), 6.94 (dd, J=8 Hz, 1 Hz, 2H), 6.92 (dt, J=8 Hz, 1 Hz, 1H), 4.12 (t, J=5 Hz, 2H), 3.80 (t, J=5 Hz, 2H), 3.64 (t, J=5 Hz, 2H), 3.50 (t, J=5 Hz, 2H), 3.29 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
catalyst
Reaction Step One
Quantity
30.56 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
52%

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